N-4-morpholinyl-4-phenylbutanamide
Description
N-4-Morpholinyl-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone (CH2CH2CH2CO-NH2) with a phenyl group at the 4-position and a morpholinyl substituent on the nitrogen atom. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances the compound’s hydrogen-bonding capacity and solubility in polar solvents.
Properties
IUPAC Name |
N-morpholin-4-yl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-16-9-11-18-12-10-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZOBTYXOPSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-4-morpholinyl-4-phenylbutanamide to key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives
Structural Modifications and Bioactivity
4-(4-Ethylphenoxy)-N-(4-Morpholinylphenyl)butanamide
- Key Features: Incorporates a 4-ethylphenoxy group at the butanamide’s 4-position and a morpholinylphenyl substituent on the nitrogen.
4-Methoxybutyrylfentanyl
- Key Features : A fentanyl analog with a methoxyphenyl group and piperidinyl-phenethyl chain.
- Implications : The piperidinyl-phenethyl moiety is critical for opioid receptor binding, highlighting how nitrogen-containing heterocycles and aromatic groups drive activity. Unlike this compound, this compound’s structure aligns with potent opioid agonists, underscoring the importance of substituent selection in drug design .
N-Hydroxy-4-Phosphonobutanamide
- Key Features: Replaces the morpholinyl group with a phosphono moiety and adds a hydroxy group.
- Implications: The phosphono group confers chelating properties, making this compound a candidate for inhibiting metalloproteases or other metal-dependent enzymes. Its polar nature contrasts with the more lipophilic morpholinyl derivatives .
N-(4-Ethoxyphenyl)-4-Phenylbutanamide
- Key Features : Substitutes the morpholinyl group with an ethoxyphenyl ring.
N-Phenylmorpholine-4-Carboxamide
- Key Features : Shorter carbon chain (carboxamide vs. butanamide) with a morpholine ring directly attached to the amide.
- Implications : The compact structure may limit conformational flexibility, affecting binding to larger protein targets. This contrasts with the extended butanamide backbone of the parent compound .
Physicochemical Properties
- Polarity: Morpholinyl and phosphono groups improve solubility in polar solvents, which is advantageous for bioavailability .
- Molecular Weight : Larger derivatives (e.g., C22H28N2O3 in ) may face challenges in complying with drug-likeness criteria (e.g., Lipinski’s rule of five).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
